molecular formula C18H22N6 B12271195 N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine

N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine

Cat. No.: B12271195
M. Wt: 322.4 g/mol
InChI Key: DYJRHPGJDRALCI-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperidine ring, and a pyridine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolo[2,3-d]pyrimidine core.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the intermediate compound, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, process optimization may involve the use of continuous flow reactors to improve scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for selective inhibition of specific molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

N-methyl-N-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C18H22N6/c1-22-10-8-15-17(22)20-13-21-18(15)24-11-6-14(7-12-24)23(2)16-5-3-4-9-19-16/h3-5,8-10,13-14H,6-7,11-12H2,1-2H3

InChI Key

DYJRHPGJDRALCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)N(C)C4=CC=CC=N4

Origin of Product

United States

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